4-Ethyl-3-octen

Description

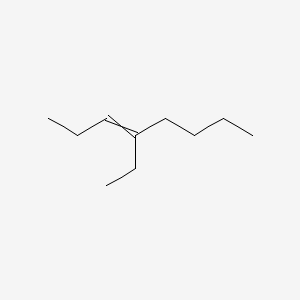

Structure

2D Structure

3D Structure

Properties

CAS No. |

53966-51-1 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

4-ethyloct-3-ene |

InChI |

InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |

InChI Key |

NOBLDEYGTBPLMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CCC)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 3 Octene

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-ethyl-3-octene molecule by forming the carbon-carbon double bond as a key step. These methods involve the coupling of smaller precursor molecules or the modification of existing carbon skeletons.

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are powerful tools for the synthesis of alkenes. The Wittig and Horner-Wadsworth-Emmons reactions are prominent examples that can be theoretically applied to synthesize 4-ethyl-3-octene.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. libretexts.orgnumberanalytics.com For the synthesis of 4-ethyl-3-octene, one possible route would involve the reaction of pentanal with a propylidene triphenylphosphorane ylide. The ylide is typically prepared from a phosphonium salt using a strong base. masterorganicchemistry.com A significant advantage of the Wittig reaction is the definitive placement of the double bond, avoiding the formation of isomeric mixtures that can result from other methods like alcohol dehydration. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgthieme-connect.com This reaction typically favors the formation of (E)-alkenes. wikipedia.org For the synthesis of (E)-4-ethyl-3-octene, one could react pentanal with the anion of diethyl propylphosphonate. The HWE reaction is often preferred for its ability to react with a wider range of carbonyl compounds and the ease of removing the phosphate (B84403) byproduct. organicchemistrydata.org The Still-Gennari modification of the HWE reaction can be employed to selectively produce (Z)-alkenes. youtube.com

Elimination Reactions from Precursor Compounds

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. This is a common strategy for alkene synthesis.

The dehydration of an appropriate alcohol, specifically 4-ethyl-3-octanol (B11612), can yield 4-ethyl-3-octene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The reaction proceeds through either an E1 or E2 mechanism, depending on the structure of the alcohol. libretexts.org Secondary and tertiary alcohols, like the theoretical precursor to 4-ethyl-3-octene, tend to follow an E1 mechanism involving a carbocation intermediate. libretexts.orgbyjus.com It is important to control the reaction temperature to favor alkene formation over ether formation. libretexts.org One potential challenge with this method is the possibility of rearrangements in the carbocation intermediate, which could lead to a mixture of alkene isomers.

| Reactant | Catalyst | Temperature | Product |

| 4-Ethyl-3-octanol | Concentrated H₂SO₄ or H₃PO₄ | High Temperatures | 4-Ethyl-3-octene |

This table represents a generalized reaction scheme. Specific conditions would need to be optimized.

Dehydrohalogenation involves the elimination of a hydrogen halide (HX) from an alkyl halide to form an alkene. To synthesize 4-ethyl-3-octene via this method, a suitable haloalkane such as 3-chloro-4-ethyloctane or 4-bromo-3-ethyloctane would be required. The reaction is typically carried out by treating the alkyl halide with a strong base. The choice of base and reaction conditions can influence the regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity of the resulting alkene.

Dehydration of Alcohols

Catalytic Hydrogenation of Alkynes (Partial and Stereoselective)

The partial hydrogenation of an alkyne is a well-established method for the synthesis of alkenes. To produce 4-ethyl-3-octene, the corresponding alkyne, 4-ethyl-3-octyne, would be the starting material. The key to this synthesis is the use of a "poisoned" or deactivated catalyst that allows for the reduction of the triple bond to a double bond without further reduction to an alkane. wikipedia.orglibretexts.orglibretexts.org

Lindlar's Catalyst : This heterogeneous catalyst, composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is commonly used for the syn-addition of hydrogen to an alkyne, yielding a cis-alkene. wikipedia.orglibretexts.orgiitk.ac.inchemistrytalk.org Therefore, the hydrogenation of 4-ethyl-3-octyne using Lindlar's catalyst would be expected to produce (Z)-4-ethyl-3-octene. wikipedia.org

Sodium in Liquid Ammonia (B1221849) : For the production of a trans-alkene, a dissolving metal reduction using sodium or lithium in liquid ammonia can be employed. This reaction proceeds via an anti-addition of hydrogen, leading to the formation of (E)-4-ethyl-3-octene from 4-ethyl-3-octyne.

| Reactant | Catalyst/Reagent | Product |

| 4-Ethyl-3-octyne | H₂ / Lindlar's Catalyst | (Z)-4-Ethyl-3-octene |

| 4-Ethyl-3-octyne | Na / NH₃ (l) | (E)-4-Ethyl-3-octene |

This table illustrates the stereoselective outcomes of different alkyne reduction methods.

Olefin Cross-Metathesis Reactions

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different alkene starting materials. sigmaaldrich.com This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, developed by Grubbs. organic-chemistry.org To synthesize 4-ethyl-3-octene, one could envision a cross-metathesis reaction between 1-hexene (B165129) and 3-hexene. However, controlling the selectivity of cross-metathesis reactions to favor the desired product over self-metathesis products can be challenging and often depends on the relative reactivities of the starting olefins and the catalyst used. illinois.edu The reaction is a thermodynamically controlled process, and the formation of a volatile byproduct like ethylene (B1197577) can help drive the reaction forward. illinois.edu

Green Chemistry Principles and Sustainable Synthesis Routes for Branched Alkenes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly being applied to the synthesis of branched alkenes to enhance sustainability. ontosight.ai

Key green chemistry strategies applicable to branched alkene synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. For instance, developing recyclable catalysts, such as zeolite-supported copper catalysts, can improve the sustainability of alkene synthesis. acs.org Palladium-catalyzed reactions that utilize CO2 as a C1 source for producing functionalized alkenes represent a move toward using renewable or waste feedstocks. rsc.org

Renewable Feedstocks: Sourcing starting materials from biological sources rather than petrochemicals is a core tenet of green chemistry. Research into converting bio-derived butene oligomers into valuable alcohols demonstrates a pathway toward renewable chemical production. rsc.org

Energy Efficiency: Photoredox catalysis, which uses visible light to drive chemical reactions, offers a powerful and energy-efficient platform for designing new synthetic routes to alkenes under mild conditions. sioc-journal.cn

Safer Solvents: Employing environmentally benign solvents, such as water or super-critical CO2, or developing solvent-free reaction conditions reduces environmental impact. The use of water-soluble derivatives of vitamin E as a surfactant-catalyst in aqueous media exemplifies this approach. tandfonline.com

Table 2: Application of Green Chemistry Principles to Branched Alkene Synthesis

| Green Chemistry Principle | Application in Alkene Synthesis | Example/Potential Impact |

|---|---|---|

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Addition reactions are favored over elimination or substitution reactions which generate byproducts. |

| Use of Catalysis | Employing catalysts to reduce energy requirements and minimize waste by allowing for catalytic instead of stoichiometric amounts of reagents. | Photoredox catalysis using light and a catalyst to drive reactions. sioc-journal.cn Use of recyclable copper catalysts. acs.org |

| Use of Renewable Feedstocks | Deriving starting materials from renewable biological sources instead of finite petrochemicals. | Conversion of bio-derived butene oligomers into chemical intermediates. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Visible-light-driven photochemical reactions that proceed at room temperature. sioc-journal.cn |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous organic solvents. | Performing reactions in water using surfactants like TPGS-750-M. tandfonline.com |

Advanced Spectroscopic Techniques for Structural Characterization of 4 Ethyl 3 Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. It provides information on the chemical environment of individual atoms and their connectivity within the molecule.

High-Resolution ¹H and ¹³C NMR Applications

High-resolution ¹H and ¹³C NMR are fundamental for assigning the specific protons and carbons in the 4-ethyl-3-octene molecule.

¹H NMR: The proton NMR spectrum of 4-ethyl-3-octene would exhibit characteristic signals for the different types of protons present. The vinyl proton (=CH-) on the trisubstituted double bond would appear in the downfield region, typically around 5.1-5.5 ppm. The protons of the ethyl group and the butyl group attached to the double bond would have distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, the methylene (B1212753) protons (-CH₂-) adjacent to the double bond would be expected to resonate at a different frequency than the other methylene protons further down the alkyl chain.

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. nih.gov The two sp² hybridized carbons of the double bond would be readily identifiable by their characteristic chemical shifts in the range of approximately 120-140 ppm. The sp³ hybridized carbons of the ethyl and butyl groups would appear in the upfield region of the spectrum. The specific chemical shifts would be influenced by their proximity to the double bond and the degree of substitution.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Ethyl-3-octene

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinyl H | 5.1 - 5.5 | |

| Allylic CH₂ | 1.9 - 2.2 | |

| Other Alkyl CH₂ | 1.2 - 1.5 | |

| CH₃ | 0.8 - 1.0 | |

| Vinylic C | 120 - 140 | |

| Alkyl C | 10 - 40 |

Two-Dimensional (2D) NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively establish the connectivity and resolve any ambiguities in the one-dimensional spectra, a suite of 2D NMR experiments is employed. sci-hub.stsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the vinyl proton and the adjacent allylic protons on both the ethyl and butyl chains. It would also map out the couplings between the protons within the ethyl and butyl groups, confirming their respective structures.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. spectroscopyonline.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of 4-ethyl-3-octene would be characterized by several key absorption bands. nih.gov A weak to medium intensity band around 1665-1675 cm⁻¹ would be indicative of the C=C stretching vibration of the trisubstituted alkene. spectroscopyonline.com The C-H stretching vibrations of the vinyl proton would appear just above 3000 cm⁻¹, typically in the 3010-3030 cm⁻¹ region. spectroscopyonline.com The C-H stretching vibrations of the saturated alkyl groups would be observed as strong bands in the 2850-2960 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar C=C bond, often providing a stronger and sharper signal for this functional group than IR spectroscopy. acs.orgedinst.com The C=C stretching vibration in the Raman spectrum of 4-ethyl-3-octene would be expected to be a prominent feature. acs.org The symmetric C-H stretching vibrations of the alkyl groups would also be Raman active.

Characteristic Vibrational Frequencies for 4-Ethyl-3-octene

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| =C-H Stretch | 3010 - 3030 (weak to medium) | |

| C-H Stretch (alkyl) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C=C Stretch | 1665 - 1675 (weak to medium) | 1665 - 1675 (strong) |

| C-H Bend | 1375 - 1465 (medium) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" for a given compound. uni-saarland.deresearchgate.net The mass spectrum of 4-ethyl-3-octene would show a molecular ion peak (M⁺˙) at m/z 140, corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern would be dominated by cleavages at the allylic positions, which are weakened by the adjacent double bond. This would lead to the formation of stable carbocations. Common fragmentation pathways would include the loss of an ethyl radical (C₂H₅˙) to give a fragment at m/z 111, and the loss of a butyl radical (C₄H₉˙) to give a fragment at m/z 83. Further fragmentation of these primary ions would also be observed.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation than EI. researchgate.net This is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum. In the CI mass spectrum of 4-ethyl-3-octene, using a reagent gas such as methane (B114726) or isobutane, a prominent pseudomolecular ion [M+H]⁺ would be expected at m/z 141. researchgate.net Other adduct ions, such as [M+C₂H₅]⁺ or [M+C₃H₅]⁺, might also be observed depending on the reagent gas used. The reduced fragmentation in CI helps to confidently identify the molecular ion, which complements the structural information obtained from the more detailed fragmentation in the EI spectrum.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-IR)

Hyphenated techniques provide a two-dimensional analysis of a sample. In the first dimension, the chromatographic component separates the mixture into its individual constituents. In the second dimension, the spectroscopic detector provides detailed structural information on each separated component as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-ethyl-3-octene. In this method, the sample is vaporized and separated on a gas chromatography column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, often allowing for unambiguous identification.

Research Findings:

The electron ionization (EI) mass spectrum of 4-ethyl-3-octene is characterized by a specific fragmentation pattern. While the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140 may be observed, its intensity can be low due to the instability of the parent molecule under high-energy electron impact. uni-saarland.delibretexts.org The fragmentation of alkenes is complex, often involving allylic cleavage and rearrangements, which leads to a series of characteristic fragment ions. libretexts.org

For 4-ethyl-3-octene, the most abundant fragment ions are typically observed at lower m/z values. Data from the National Institute of Standards and Technology (NIST) and PubChem databases indicate that the most prominent peaks are consistently found at m/z 55, 69, and 41. nih.govnih.gov These fragments are characteristic of the cleavage of the hydrocarbon chain. It is noteworthy that its structural isomer, 3-ethyl-3-octene, also presents a similar fragmentation pattern with major peaks at the same m/z values, highlighting the challenge in distinguishing between isomers based on mass spectra alone. nih.gov

The separation of such isomers prior to mass analysis is therefore critical. The choice of GC column is paramount; non-polar columns, such as those with a poly(dimethyl siloxane) stationary phase, separate compounds primarily based on their boiling points. sigmaaldrich.com However, for complex mixtures of alkene isomers, more polar columns or columns with specialized stationary phases may be required to achieve baseline separation. researchgate.net The retention time, the time it takes for a compound to pass through the column, is a crucial parameter for identification when compared against known standards under identical conditions. dtic.milpostnova.com

Interactive Data Table: GC-MS Fragmentation of 4-Ethyl-3-octene

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Structure |

| 140 | Low | [C₁₀H₂₀]⁺ (Molecular Ion) |

| 69 | High | [C₅H₉]⁺ |

| 55 | High (often Base Peak) | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Relative intensities can vary based on the specific instrumentation and analytical conditions. The base peak is the most intense peak in the spectrum.

Liquid Chromatography-Infrared Spectroscopy (LC-IR)

LC-IR is a less common but powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the functional group identification of infrared spectroscopy. nist.gov This method is particularly useful for analyzing less volatile compounds or for instances where derivatization for GC-MS is not desirable. In LC-IR, the effluent from the LC column is passed through an interface that removes the mobile phase solvent before depositing the analyte onto an IR-transparent substrate for analysis. nist.gov

Research Findings:

While specific LC-IR studies focused solely on 4-ethyl-3-octene are not widely published, the characteristic infrared absorptions for its functional groups are well-established. As a trisubstituted alkene, 4-ethyl-3-octene would exhibit specific IR absorption bands that allow for its identification. spectroscopyonline.comspcmc.ac.in

The key vibrational modes for 4-ethyl-3-octene include the C-H stretch of the vinyl hydrogen, the C=C double bond stretch, and the out-of-plane C-H bend (wag). spectroscopyonline.com The C=C stretching vibration for a trisubstituted alkene typically gives rise to a weak to medium intensity band in the region of 1675-1665 cm⁻¹. libretexts.org The C-H stretching vibration associated with the double bond appears at a frequency just above 3000 cm⁻¹, while the C-H stretches of the saturated alkyl groups appear below 3000 cm⁻¹. spectroscopyonline.com The out-of-plane C-H bending vibration is particularly diagnostic for the substitution pattern of the alkene and for a trisubstituted alkene, this band is expected in the 840-800 cm⁻¹ region. wpmucdn.com

Interactive Data Table: Expected IR Absorptions for 4-Ethyl-3-octene in LC-IR

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| =C-H Stretch | ~3020 | Medium | Characteristic of the hydrogen on the double bond. |

| C-H Stretch (Alkyl) | 2960-2850 | Strong | From the ethyl and butyl groups. |

| C=C Stretch | 1675-1665 | Weak-Medium | Position is characteristic of trisubstituted alkenes. libretexts.org |

| =C-H Out-of-Plane Bend (Wag) | 840-800 | Medium-Strong | Diagnostic for trisubstituted alkene structure. wpmucdn.com |

The combination of retention data from the liquid chromatograph and the infrared spectrum from the detector would provide a high degree of confidence in the identification of 4-ethyl-3-octene, and crucially, allow for its differentiation from other isomers that may have been separated by the LC column.

Reactivity and Reaction Mechanisms of 4 Ethyl 3 Octene

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The characteristic reaction of alkenes is electrophilic addition, where the π bond is broken and two new σ bonds are formed. For an unsymmetrical alkene like 4-ethyl-3-octene, the regioselectivity of these additions is a key consideration.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4-ethyl-3-octene proceeds via a mechanism involving a carbocation intermediate. The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. leah4sci.comlibretexts.org

In the case of 4-ethyl-3-octene, the double bond is between carbon-3 and carbon-4. Carbon-3 is bonded to one hydrogen atom, while carbon-4 has no hydrogen atoms directly attached. Protonation of the double bond will therefore occur at carbon-3 to form the more stable tertiary carbocation at carbon-4. Subsequent attack by the halide ion (X⁻) on this carbocation yields the final product, 4-halo-4-ethyloctane. leah4sci.comlibretexts.org The stability of the carbocation intermediate is the driving force for this regioselectivity. libretexts.orgunits.it

Halogenation: The addition of halogens (Br₂ or Cl₂) across the double bond occurs through a different mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orgopenstax.org The alkene's π electrons attack one atom of the halogen molecule, displacing a halide ion and forming a three-membered ring. youtube.com The remaining halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-addition). masterorganicchemistry.comlibretexts.org This backside attack opens the ring to give a vicinal dihalide. With 4-ethyl-3-octene, this results in the formation of 3,4-dihalo-4-ethyloctane with anti-stereochemistry. masterorganicchemistry.com

Table 1: Predicted Products of Halogenation and Hydrohalogenation of 4-Ethyl-3-octene

| Reagent | Reaction Type | Predicted Major Product | Regioselectivity/Stereochemistry |

| HBr | Hydrobromination | 4-Bromo-4-ethyloctane | Markovnikov Addition |

| HCl | Hydrochlorination | 4-Chloro-4-ethyloctane | Markovnikov Addition |

| Br₂ in CCl₄ | Bromination | (3R,4S)- and (3S,4R)-3,4-Dibromo-4-ethyloctane | Anti-addition |

| Cl₂ in CH₂Cl₂ | Chlorination | (3R,4S)- and (3S,4R)-3,4-Dichloro-4-ethyloctane | Anti-addition |

Acid-Catalyzed Hydration: The addition of water across the double bond in the presence of an acid catalyst (like dilute H₂SO₄) is another example of electrophilic addition. pressbooks.pubmasterorganicchemistry.com The mechanism is analogous to hydrohalogenation, involving the formation of the most stable carbocation intermediate. chemistrysteps.comlibretexts.org For 4-ethyl-3-octene, protonation at C-3 leads to a tertiary carbocation at C-4. Water, acting as a nucleophile, attacks this carbocation, and a subsequent deprotonation step yields the alcohol. pressbooks.pub The reaction follows Markovnikov's rule, producing 4-ethyl-3-octanol (B11612) as the major product. masterorganicchemistry.comdoubtnut.com A significant drawback of this method is the potential for carbocation rearrangements, although it is not a concern for this specific substrate. masterorganicchemistry.com

Oxymercuration-Demercuration: This two-step method provides a more reliable way to achieve Markovnikov hydration of alkenes without the risk of carbocation rearrangements. libretexts.orgopenstax.org In the first step, the alkene reacts with mercury(II) acetate (B1210297), Hg(OAc)₂, in aqueous solution to form a cyclic mercurinium ion intermediate. chemistrysteps.com Water then attacks the more substituted carbon of this ring (C-4), followed by the loss of a proton. libretexts.orgmasterorganicchemistry.com In the second step, the organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. openstax.orgmasterorganicchemistry.com This pathway yields the same Markovnikov product, 4-ethyl-3-octanol. masterorganicchemistry.com

In contrast to the previous hydration methods, hydroboration-oxidation achieves the anti-Markovnikov addition of water to an alkene. makingmolecules.commasterorganicchemistry.com The reaction proceeds in two steps. First, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. masterorganicchemistry.com The boron atom adds to the less sterically hindered carbon (C-3), and the hydrogen atom adds to the more substituted carbon (C-4). wikipedia.orglibretexts.org This addition is a concerted, syn-addition, meaning the B and H add to the same face of the double bond. makingmolecules.com

In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. makingmolecules.commasterorganicchemistry.com For 4-ethyl-3-octene, the final product is 4-ethyl-3-octanol. fiveable.me This regioselectivity is driven primarily by steric factors. yale.educhemistrytalk.org

Table 2: Comparison of Hydration Methods for 4-Ethyl-3-octene

| Method | Reagents | Intermediate | Regioselectivity | Product |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Carbocation | Markovnikov | 4-Ethyl-4-octanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium Ion | Markovnikov | 4-Ethyl-4-octanol |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Anti-Markovnikov | 4-Ethyl-3-octanol |

Hydration and Oxymercuration-Demercuration Pathways

Oxidative Cleavage Reactions

Powerful oxidizing agents can cleave the carbon-carbon double bond of an alkene entirely, breaking it into two smaller carbonyl-containing fragments. libretexts.orgopenstax.org The identity of these fragments can be used to determine the structure of the original alkene.

Ozonolysis is a powerful method for cleaving double bonds. libretexts.orgmasterorganicchemistry.com Ozone (O₃) first reacts with the alkene to form an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable ozonide intermediate. slideshare.net This ozonide is then treated with a workup reagent to yield the final products. libretexts.orgaakash.ac.in

The type of workup determines the oxidation state of the products. A reductive workup (e.g., using zinc metal and water or dimethyl sulfide) cleaves the ozonide to produce aldehydes and/or ketones. masterorganicchemistry.com For the trisubstituted alkene 4-ethyl-3-octene, the double bond is between a carbon atom bonded to an ethyl and a propyl group (C-4) and a carbon atom bonded to an ethyl group and a hydrogen (C-3). Cleavage at this position followed by reductive workup yields two different carbonyl compounds: a ketone and an aldehyde. libretexts.org Specifically, the products are 2-pentanone from the C-4 side and propanal from the C-3 side.

An oxidative workup (e.g., using hydrogen peroxide, H₂O₂) will oxidize any initially formed aldehydes to carboxylic acids. In this case, ozonolysis of 4-ethyl-3-octene followed by an oxidative workup would yield 2-pentanone and propanoic acid. masterorganicchemistry.com

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent capable of cleaving alkene double bonds. The reaction conditions determine the products. libretexts.org

Under cold, dilute, and basic or neutral conditions, KMnO₄ reacts with alkenes to produce 1,2-diols (glycols) via syn-dihydroxylation. libretexts.orgjove.com This reaction proceeds through a cyclic manganate (B1198562) ester intermediate, similar to the reaction with osmium tetroxide. jove.com For 4-ethyl-3-octene, this would yield 4-ethyl-3,4-octanediol.

However, under hot, acidic, or basic conditions, potassium permanganate will cleave the double bond. openstax.orgjove.com The oxidation is more vigorous than ozonolysis with oxidative workup. libretexts.org Any carbon atom of the double bond that has a hydrogen atom attached will be oxidized to a carboxylic acid (or its salt under basic conditions). libretexts.org A carbon with two alkyl groups becomes a ketone. Thus, hot KMnO₄ oxidation of 4-ethyl-3-octene yields 2-pentanone and propanoic acid. chegg.comchegg.com

Table 3: Products of Oxidative Cleavage of 4-Ethyl-3-octene

| Reagent/Conditions | Products |

| 1. O₃2. Zn, H₂O (Reductive Workup) | 2-Pentanone and Propanal |

| 1. O₃2. H₂O₂ (Oxidative Workup) | 2-Pentanone and Propanoic Acid |

| Hot, acidic KMnO₄ | 2-Pentanone and Propanoic Acid |

| Cold, dilute KMnO₄ | 4-Ethyl-3,4-octanediol |

Ozonolysis and Product Formation

Catalytic Transformations Involving the Olefinic Moiety

The double bond in 4-ethyl-3-octene is a key functional group that allows for a variety of catalytic transformations. These reactions are crucial for converting this alkene into other valuable chemical compounds.

Catalytic Hydrogenation and Dehydrogenation

Catalytic Hydrogenation: This process involves the addition of hydrogen across the double bond of 4-ethyl-3-octene to produce the corresponding alkane, 4-ethyloctane (B94392). The reaction is typically carried out in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). rsc.org For instance, hydrogenation can be achieved using a rhodium complex, [Rh(L)(H2O)Cl3], which has shown to be effective for the hydrogenation of 1-octene (B94956), a related alkene. mdpi.com Another example is the use of in-situ generated iron complexes, which have been successful in hydrogenating various alkenes, including 1-octene and 2-octene. rsc.org The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion rates. For example, nickel nanoparticles have been used for the transfer hydrogenation of trans-4-octene. ua.es

Catalytic Dehydrogenation: The reverse reaction, catalytic dehydrogenation, involves the removal of hydrogen from 4-ethyloctane to form 4-ethyl-3-octene. This process is generally performed at higher temperatures and can be catalyzed by similar metal catalysts. researchgate.net The dehydrogenation of branched alkanes is a viable method for the post-synthetic modification of polyolefins. researchgate.net However, this process can be accompanied by side reactions like isomerization of the double bond. sciengine.com

Table 1: Catalysts and Conditions for Hydrogenation of Related Alkenes

| Catalyst System | Substrate | Product | Conditions | Conversion/Yield | Reference |

| [Rh(L)(H2O)Cl3] in [bmim][BF4] | 1-Octene | Octane | 393 K, 10 bar H2, 6 h | 100% Conversion | mdpi.com |

| In situ generated FeCl2-L8/LiAlH4 | 2-Octene | Octane | Room Temp, 30 atm H2, THF | High Conversion | rsc.org |

| Nickel Nanoparticles | trans-4-Octene | Octane | 76 °C, i-PrOH | Quantitative Yield | ua.es |

| [Ir(pincer)complex] | Branched Polyolefins | Dehydrogenated Polymer | 150 °C, p-xylene | Feasible | researchgate.net |

Polymerization and Copolymerization Studies

The polymerization of 4-ethyl-3-octene, as a branched internal alkene, presents unique challenges. Ziegler-Natta catalysts are a class of catalysts used for the polymerization of alpha-olefins. wikipedia.orgchemguide.co.uklibretexts.org These catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, can produce polymers with specific tacticities. wikipedia.orgchemguide.co.ukpslc.ws While highly effective for terminal alkenes like propylene (B89431) and ethylene (B1197577), their application to internal and branched alkenes like 4-ethyl-3-octene is less straightforward. libretexts.orgpslc.wslibretexts.org The steric hindrance around the double bond in 4-ethyl-3-octene can affect the rate and stereochemistry of the polymerization process.

Research into the polymerization of branched alkenes is ongoing, with a focus on developing catalysts that can effectively incorporate these monomers into polymer chains. Such studies are important for creating polymers with tailored properties.

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, also known as the oxo process, is a significant industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts 4-ethyl-3-octene into aldehydes. The process is typically catalyzed by rhodium or cobalt complexes. researchgate.netmdpi.com For internal alkenes like 4-ethyl-3-octene, hydroformylation can lead to a mixture of isomeric aldehydes due to the two possible sites of formyl group addition.

Recent research has focused on developing catalyst systems that offer high regioselectivity, favoring the formation of one aldehyde isomer over others. For instance, rhodium catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands have been shown to influence the regioselectivity in the hydroformylation of internal alkenes. researchgate.netmdpi.comacs.orgnih.gov Encapsulated rhodium complexes have demonstrated high precision in the hydroformylation of internal alkenes, selectively producing branched aldehydes. nih.gov

Table 2: Regioselectivity in Hydroformylation of Internal Alkenes

| Catalyst System | Substrate | Major Product(s) | Key Findings | Reference |

| Encapsulated Rhodium Complexes | trans-3-Octene | Branched Aldehydes | High regioselectivity, discriminating between C3 and C4. | nih.gov |

| Rhodium-Biphephos | Internal Alkenes | Linear Aldehydes | Tandem isomerization-hydroformylation. | mdpi.com |

| Rhodium with Supramolecular Ligand | Internal Alkenes | Reversed Regioselectivity | Spatial confinement of the metal center leads to reversed regioselectivity and high enantioselectivities. | acs.org |

| Phosphabarrelene/Rhodium Catalysts | Internal Alkenes | Hydroformylation Products | High activity with low alkene isomerization. | nih.gov |

Free Radical Reactions of Branched Alkenes

Free radical reactions offer an alternative pathway for the functionalization of 4-ethyl-3-octene, often leading to products with different regioselectivity compared to ionic reactions.

Radical Addition Mechanisms

The free-radical addition to alkenes is a chain reaction involving initiation, propagation, and termination steps. wikipedia.orgpharmaguideline.com A common example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgcsbsju.edumasterorganicchemistry.comjove.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orgcsbsju.edu

Propagation: The bromine radical adds to the double bond of 4-ethyl-3-octene. This addition occurs at the less substituted carbon atom of the double bond to form a more stable tertiary radical intermediate. wikipedia.orglibretexts.org This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, which continues the chain reaction. wikipedia.orglibretexts.org

Termination: The reaction terminates when two radicals combine. libretexts.org

This mechanism results in the bromine atom being added to the carbon atom of the double bond that is bonded to fewer alkyl groups, a regioselectivity known as "anti-Markovnikov". libretexts.orgcsbsju.edulibretexts.orgmasterorganicchemistry.comlibretexts.org

Allylic Functionalization

Allylic functionalization involves the reaction at the carbon atom adjacent to the double bond, known as the allylic position. A key reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.orglibretexts.orgdoubtnut.comvaia.commasterorganicchemistry.comslideshare.net

In the presence of a radical initiator or light, NBS can be used to brominate the allylic position of alkenes like 4-ethyl-3-octene. wikipedia.orglibretexts.orgvaia.com The reaction proceeds through a radical chain mechanism. libretexts.orglibretexts.org

Initiation: A small amount of bromine radical is generated. vaia.comlibretexts.org

Propagation: The bromine radical abstracts an allylic hydrogen from 4-ethyl-3-octene, forming a resonance-stabilized allylic radical. This radical is more stable than other possible carbon radicals. wikipedia.orgpearson.com The allylic radical then reacts with a bromine molecule (Br2), which is present in low concentration, to form the allylic bromide and a new bromine radical. libretexts.orgvaia.com

Termination: The chain is terminated by the combination of radicals.

Due to the presence of two different allylic positions in 4-ethyl-3-octene (C-2 and C-5), a mixture of allylic bromides can be expected. The distribution of these products will depend on the relative stability of the intermediate allylic radicals.

Computational and Theoretical Investigations of 4 Ethyl 3 Octene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Density Functional Theory (DFT) is a powerful class of computational methods that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-ethyl-3-octene. mdpi.comnih.gov

Furthermore, DFT is used to calculate key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. DFT calculations can also reveal the distribution of electron density, highlighting the nucleophilic nature of the π-bond in the alkene, which is crucial for predicting its behavior in electrophilic addition reactions.

Table 1: Representative DFT-Calculated Electronic Properties for 4-Ethyl-3-octene (Note: These are illustrative values based on typical DFT calculations for similar alkenes.)

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~0.3 D | Measures the polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results for molecular conformation and stability.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For 4-ethyl-3-octene, an MD simulation would reveal its conformational dynamics in different environments, such as in a solvent or in the gas phase. By simulating the molecule for nanoseconds or longer, researchers can observe how it folds, flexes, and samples different conformational states. Analysis of the simulation trajectory allows for the calculation of properties like the radial distribution function to understand solvent interactions and the time evolution of dihedral angles to map conformational transitions. This provides a dynamic picture of the molecule's flexibility, complementing the static view from quantum calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reactions, providing a detailed view of how reactants transform into products. This involves mapping the reaction pathway and identifying the transition state—the highest energy point along the lowest energy path from reactants to products.

A characteristic reaction of alkenes like 4-ethyl-3-octene is electrophilic addition, such as hydroboration-oxidation. Computational modeling of the hydroboration of 4-ethyl-3-octene with borane (B79455) (BH₃) can elucidate the mechanism and regioselectivity of the reaction. Calculations would model the concerted addition of the B-H bond across the C=C double bond. By calculating the energies of the possible transition states, chemists can confirm why the boron atom preferentially adds to the less substituted carbon (C3), leading to the anti-Markovnikov product upon oxidation. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Table 2: Illustrative Calculated Energies for the Hydroboration of 4-Ethyl-3-octene (Note: Values are hypothetical, based on known alkene reaction profiles.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (4-Ethyl-3-octene + BH₃) | 0.0 | Starting materials. |

| Transition State (B on C3) | +15.2 | Activation energy for anti-Markovnikov addition. |

| Transition State (B on C4) | +18.5 | Activation energy for Markovnikov addition. |

| Product (Alkylborane) | -25.0 | Intermediate prior to oxidation. |

Prediction of Structure-Reactivity Relationships and Spectroscopic Parameters

Computational models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with observed reactivity or physical properties. For 4-ethyl-3-octene, descriptors like the HOMO energy, LUMO energy, and atomic charges on the double-bond carbons can be used to predict its reactivity in various chemical transformations.

Furthermore, computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT can predict NMR chemical shifts with high accuracy. For 4-ethyl-3-octene, this would involve calculating the ¹³C and ¹H chemical shifts for each unique atom in the molecule. Comparing these predicted spectra with experimental data can confirm the molecular structure. Discrepancies between predicted and experimental values can even help refine the understanding of its conformational preferences in solution.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-3-octene (Source: Predicted data from PubChem based on computational models.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 14.3 |

| C2 | 23.2 |

| C3 | 125.1 |

| C4 | 140.2 |

| C5 | 30.1 |

| C6 | 29.5 |

| C7 | 22.8 |

| C8 | 14.0 |

| Ethyl-CH₂ | 21.5 |

| Ethyl-CH₃ | 14.1 |

Analytical Method Development for 4 Ethyl 3 Octene

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of 4-Ethyl-3-octene from complex mixtures, including its own isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve distinct, critical roles in its analysis.

Gas chromatography is the predominant technique for analyzing volatile and semi-volatile hydrocarbons such as 4-Ethyl-3-octene. Method optimization focuses on achieving high resolution, particularly for separating it from structurally similar isomers.

Detailed research findings indicate that the choice of the stationary phase is critical for resolving isomers. restek.comacs.org For instance, specialized columns, such as those designed for linear alpha-olefins (LAO), offer unique selectivity that can effectively separate impurities from the main analyte peak. restek.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) significantly enhance peak capacity and are particularly useful for resolving individual compounds in highly complex hydrocarbon mixtures. acs.orgifpenergiesnouvelles.fr Optimization of a GC method would involve careful selection of the column, carrier gas flow rate, and oven temperature program to ensure baseline separation of 4-Ethyl-3-octene from other components. rsc.org

Table 1: Example of Optimized GC Parameters for 4-Ethyl-3-octene Analysis This table presents a hypothetical optimized method based on typical parameters for alkene analysis.

| Parameter | Condition | Rationale |

|---|---|---|

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification for hydrocarbons; MS allows for definitive identification. rsc.org |

| Column | Rxi-LAO (60 m x 0.25 mm ID, 1.4 µm) or similar | Specialized phase provides high resolution for olefin isomers. restek.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. rsc.orgmdpi.com |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Initial: 50°C (hold 10 min), Ramp: 10°C/min to 200°C, hold 5 min | A temperature gradient helps separate compounds with different boiling points. rsc.orgmdpi.com |

| Detector | FID at 275 °C or MS (scan range 35-350 amu) | High temperature prevents condensation; scan range covers expected fragment ions. |

While GC is often preferred for volatile alkenes, HPLC can be a powerful tool for assessing isomeric purity, especially when dealing with potential non-volatile impurities or for preparative separation. researchgate.netsielc.com A significant challenge in using HPLC for simple alkenes like 4-Ethyl-3-octene is the lack of a UV-absorbing chromophore, making detection difficult with standard UV detectors. nih.gov

To overcome this, detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are employed. thermofisher.com The separation of geometric (E/Z) isomers and positional isomers can be achieved using reversed-phase chromatography. researchgate.net The choice of a suitable stationary phase, such as a C18 or C8 column, and an appropriate mobile phase composition are critical for achieving the desired separation. sielc.comasianjpr.com For chiral analysis, specialized chiral stationary phases (CSPs) would be required. mdpi.com

Table 2: Proposed HPLC Method for Isomeric Purity Analysis of 4-Ethyl-3-octene This table outlines a potential HPLC method based on principles for separating non-polar, non-UV active compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| HPLC System | Isocratic or Gradient HPLC with RI or ELSD detector | Required for detecting analytes without a UV chromophore. thermofisher.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating hydrophobic compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Water (e.g., 95:5 v/v) | High organic content is needed to elute the non-polar alkene. asianjpr.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. researchgate.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC) Method Optimization

Advanced Spectroscopic Quantification Methods

Beyond chromatography, advanced spectroscopic techniques offer alternative or complementary approaches for the quantification of 4-Ethyl-3-octene.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive method for determining the concentration and purity of a substance. In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. mnstate.edu By integrating the signals corresponding to the unique protons of 4-Ethyl-3-octene (e.g., the vinylic proton) and comparing this integral to that of a known amount of an internal standard, a precise quantification can be achieved. atamanchemicals.com ¹³C NMR can also be used for the quantitative analysis of isomer mixtures. cdnsciencepub.com

Quantitative Infrared (IR) spectroscopy is another potential method, although generally less precise than NMR or chromatography for this application. The intensity of the characteristic C=C stretching vibration band in the IR spectrum can be correlated to the concentration of 4-Ethyl-3-octene. This requires the creation of a calibration curve using standards of known concentrations. Spectroscopic methods like IR and NMR are valuable for providing information about molecular structure and functional groups. atamanchemicals.com

Development of Methods for Trace Analysis in Complex Chemical Matrices

Detecting and quantifying trace amounts of 4-Ethyl-3-octene in complex samples, such as environmental water or industrial process streams, requires methods that combine efficient sample preparation with highly sensitive analytical instrumentation. ifpenergiesnouvelles.frresearchgate.net

The first step is typically an extraction and concentration procedure to isolate the analyte from the matrix. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. eurofins.com For a non-polar compound like 4-Ethyl-3-octene in an aqueous matrix, a cartridge packed with a hydrophobic sorbent (e.g., C18 or a polymeric resin) would be effective. researchgate.net Another powerful technique for volatile compounds is headspace solid-phase microextraction (HS-SPME), which samples the vapor phase above the sample, effectively isolating volatile analytes from non-volatile matrix components. doi.org

Following extraction, a highly sensitive and selective analytical technique is required. Multidimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is exceptionally well-suited for this task, as it provides superior separation power for complex mixtures and definitive identification of trace components. acs.orgifpenergiesnouvelles.fr

Table 3: Workflow for Trace Analysis of 4-Ethyl-3-octene in a Water Sample

| Step | Method | Description |

|---|---|---|

| 1. Extraction & Concentration | Solid-Phase Extraction (SPE) | A known volume of the water sample is passed through a C18 SPE cartridge, which retains the hydrophobic 4-Ethyl-3-octene. eurofins.com |

| 2. Elution | Solvent Elution | The analyte is eluted from the cartridge with a small volume of an organic solvent (e.g., hexane (B92381) or dichloromethane). eurofins.com |

| 3. Analysis | GC×GC-MS | The concentrated extract is injected into a GC×GC-MS system for comprehensive separation and sensitive detection. ifpenergiesnouvelles.fr |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. For a simple alkene like 4-Ethyl-3-octene, derivatization can enhance detectability and provide additional structural information. sigmaaldrich.com

A key application is in mass spectrometry. To determine the exact position of the double bond using GC-MS, 4-Ethyl-3-octene can be derivatized with dimethyl disulfide (DMDS). researchgate.net The resulting thioether adduct fragments in the mass spectrometer in a predictable way, with cleavage occurring at the carbon atoms that were originally part of the double bond, thus confirming its location. researchgate.net

For analysis by HPLC coupled with electrospray ionization mass spectrometry (LC-ESI-MS), a technique for which non-polar hydrocarbons have very poor response, derivatization can be used to introduce a charged or easily ionizable moiety onto the molecule. researchgate.netnih.govddtjournal.com This "electrospray-active" derivative can then be readily detected by the mass spectrometer. nih.gov

Table 4: Derivatization Strategies for 4-Ethyl-3-octene

| Reagent | Reaction | Analytical Enhancement |

|---|---|---|

| Dimethyl Disulfide (DMDS) | Addition across the double bond to form a dithioether adduct. | Allows for unambiguous determination of the double bond position by GC-MS. researchgate.net |

| Reagents with Ionizable Groups | Multi-step reaction (e.g., epoxidation followed by ring-opening) to attach a moiety with an amine or carboxylic acid group. | Improves ionization efficiency for detection by LC-ESI-MS. researchgate.netnih.gov |

| Pentafluorobenzyl (PFB) bromide (after conversion) | Requires initial conversion of the alkene to an alcohol or thiol, which can then react with PFBBr. | Creates a derivative with high electron-capture affinity, greatly enhancing sensitivity for GC with an Electron Capture Detector (GC-ECD). mdpi.com |

Environmental Transformation Pathways of 4 Ethyl 3 Octene Chemical Degradation Focus

Atmospheric Oxidation Mechanisms (e.g., Reactions with Hydroxyl Radicals, Ozone, and Nitrate (B79036) Radicals)

Once released into the troposphere, 4-ethyl-3-octene is subject to rapid degradation by atmospheric oxidants. Due to its alkene structure, containing a reactive carbon-carbon double bond, its atmospheric lifetime is relatively short. The primary degradation pathways are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•).

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is the most significant oxidant in the daytime troposphere, often referred to as the "detergent of the atmosphere". njit.eduresearchgate.net The reaction with 4-ethyl-3-octene proceeds rapidly via electrophilic addition of the •OH radical to the double bond, forming a transient radical adduct. This adduct then reacts with molecular oxygen (O₂) to form a peroxy radical, initiating a complex series of reactions that lead to the formation of various oxygenated products, such as aldehydes and ketones. Hydrogen abstraction from the allylic positions can also occur. acs.org

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway for alkenes. osti.gov The reaction of ozone with the double bond of 4-ethyl-3-octene follows the Criegee mechanism. This involves the initial formation of a primary ozonide (a molozonide), which is unstable and quickly decomposes into a carbonyl compound and a Criegee intermediate (carbonyl oxide). uci.edu These intermediates are highly reactive and can undergo further reactions to form secondary organic aerosols (SOA), contributing to particulate matter in the atmosphere.

Reaction with Nitrate Radicals (NO₃•): During the nighttime, when photochemical production of •OH radicals ceases, the nitrate radical becomes the dominant atmospheric oxidant. copernicus.org As with •OH and O₃, the reaction of NO₃• with 4-ethyl-3-octene is rapid and proceeds mainly through addition to the double bond. This reaction is a significant sink for both the alkene and nitrogen oxides in the nocturnal atmosphere.

The atmospheric lifetime of 4-ethyl-3-octene is determined by the rates of these reactions and the ambient concentrations of the oxidants. Predictive models, such as the Atmospheric Oxidation Program (AOPWIN™), can estimate these reaction rate constants and the resulting atmospheric half-life. regulations.govepa.gov

Table 1: Estimated Atmospheric Oxidation Rates and Lifetimes for 4-Ethyl-3-octene This interactive table provides estimated values for the atmospheric degradation of 4-ethyl-3-octene. Data is derived from predictive models like AOPWIN™.

| Oxidant | Assumed Average Concentration (molecules/cm³) | Estimated Rate Constant (cm³/molecule-sec) | Calculated Atmospheric Half-Life |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 1.5 x 10⁶ | ~ 9.7 x 10⁻¹¹ | ~ 2 hours |

| Ozone (O₃) | 7.0 x 10¹¹ | ~ 2.0 x 10⁻¹⁶ | ~ 8 hours |

| Nitrate Radical (NO₃•) | 5.0 x 10⁸ | ~ 1.5 x 10⁻¹² | ~ 5 minutes |

(Note: Half-life calculations are based on assumed average oxidant concentrations and can vary significantly with atmospheric conditions.)

Biotransformation Processes (e.g., Aerobic and Anaerobic Biodegradation Mechanisms by Microorganisms)

Biotransformation by microorganisms is a crucial pathway for the removal of 4-ethyl-3-octene from soil and water environments. The process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms and rates differ significantly. omicsonline.orgerasm.org

Aerobic Biodegradation: In the presence of oxygen, many microorganisms can utilize alkenes as a source of carbon and energy. omicsonline.org Studies on similar C10 alkenes show that biodegradation can be rapid. nih.govasm.org The initial step in the aerobic degradation of an alkene like 4-ethyl-3-octene typically involves an attack on the double bond by monooxygenase enzymes. This can lead to the formation of an epoxide, which is then hydrolyzed by an epoxide hydrolase to form a diol (4-ethyl-3,4-octanediol). This diol can then be further oxidized and cleaved, eventually entering central metabolic pathways like the citric acid cycle, leading to complete mineralization to carbon dioxide and water. researchgate.net Alternatively, oxidation can occur at a terminal methyl group or an allylic carbon.

Anaerobic Biodegradation: Under anaerobic conditions, a different consortium of microorganisms is active, and the degradation process is generally slower than aerobic biodegradation. csic.esscielo.br The anaerobic degradation of alkenes is less well-understood than that of alkanes. For alkanes, the process is often initiated by the addition of fumarate (B1241708) at a sub-terminal carbon, followed by β-oxidation. A similar mechanism may be possible for alkenes, but the presence of the double bond allows for other potential activation steps. The ultimate end products of anaerobic biodegradation are typically methane (B114726) and carbon dioxide.

A diverse range of bacteria and fungi have been identified with the ability to degrade hydrocarbons, including alkenes.

Table 2: Examples of Microbial Genera with Alkene/Alkane Degrading Capabilities This interactive table lists microbial genera known to be involved in the biodegradation of hydrocarbons similar to 4-ethyl-3-octene.

| Microbial Genus | Environment | Reference |

|---|---|---|

| Rhodococcus | Soil, Sediment | researchgate.net |

| Geobacillus | Thermophilic environments, Oil reservoirs | nih.gov |

| Pseudomonas | Soil, Water | researchgate.net |

| Xanthamonadaceae (Family) | Diverse environments | nih.govasm.orgresearchgate.net |

| Nocardiaceae (Family) | Diverse environments | nih.govasm.orgresearchgate.net |

| Beijerinkiaceae (Family) | Diverse environments | nih.govasm.orgresearchgate.net |

| Gordonia | Contaminated Soil | researchgate.net |

| Mycobacterium | Contaminated Soil | researchgate.net |

Modeling and Predictive Approaches for Environmental Chemical Fate and Transport Mechanisms

Quantitative Structure-Property Relationship (QSPR) Models: When experimental data is lacking, QSPR models are used to estimate key physical-chemical and degradation properties based solely on the molecular structure of the compound. nih.govtandfonline.com For example, the US Environmental Protection Agency's EPI Suite™ includes programs like KOWWIN™ to estimate the octanol-water partition coefficient (log Kow), HENRYWIN™ for the Henry's Law constant, and AOPWIN™ for atmospheric oxidation rates. regulations.govchemistryforsustainability.org The log Kow value for 4-ethyl-3-octene is estimated to be high (~4.7), indicating a tendency to sorb to organic matter in soil and sediment and to bioaccumulate. nih.govnih.gov

Multimedia Fugacity Models: These models, such as the Level III fugacity model in EPI Suite™, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, and biota) at a steady state. chemistryforsustainability.org For a volatile and hydrophobic compound like 4-ethyl-3-octene, these models would predict that a significant fraction will volatilize to the atmosphere, where it is rapidly degraded. The portion remaining in soil and water would be subject to slower biodegradation. nih.gov

Atmospheric Chemistry Models: More specialized models focus on the complex chemical transformations in the atmosphere. researchgate.net Models like the SAPRC (Statewide Air Pollution Research Center) mechanism generation system can create detailed reaction schemes for specific VOCs like 4-ethyl-3-octene, predicting the formation of secondary pollutants such as ozone and organic aerosols. copernicus.org These predictive tools are essential for risk assessment and for developing strategies to manage chemical releases into the environment. copernicus.org

Role of 4 Ethyl 3 Octene in Advanced Organic Synthesis and Materials Science Research

As a Precursor in Complex Organic Synthesis

The carbon-carbon double bond in 4-ethyl-3-octene is a key functional group that allows for its transformation into a variety of other molecules, making it a valuable starting point, or precursor, in multi-step organic synthesis.

Synthesis of Specialty Chemical Intermediates

4-Ethyl-3-octene can be readily converted into valuable chemical intermediates, which are molecules that serve as building blocks for more complex final products. A primary example is its conversion to the corresponding alcohol, 4-ethyl-3-octanol (B11612). This alcohol can then be used in further synthetic pathways to produce specialty chemicals for various industries. The transformation of the simple alkene into a functionalized alcohol significantly broadens its utility as a synthetic intermediate.

Formation of Functionalized Derivatives of Octene

The chemical reactivity of the double bond in 4-ethyl-3-octene allows for the direct introduction of functional groups, leading to the formation of functionalized octene derivatives. Two notable examples of such transformations are hydroboration-oxidation and catalytic hydrogenation.

Hydroboration-Oxidation : This two-step reaction sequence is a powerful method for converting alkenes into alcohols with high regioselectivity. masterorganicchemistry.com When applied to 4-ethyl-3-octene, it results in the anti-Markovnikov addition of a hydroxyl group, yielding 4-ethyl-3-octanol. The reaction first involves the addition of a borane (B79455) reagent (like BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base (like NaOH). masterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation : This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. atamanchemicals.comua.es This reaction effectively saturates the alkene, converting 4-ethyl-3-octene into its corresponding alkane, 4-ethyloctane (B94392). This transformation removes the reactivity of the double bond and changes the physical properties of the molecule.

Table 1: Selected Functionalization Reactions of 4-Ethyl-3-octene

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Ethyl-3-octene | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-Ethyl-3-octanol | |

| 4-Ethyl-1-octene* | Catalytic Hydrogenation | H₂, Pd/C | 4-Ethyloctane | atamanchemicals.com |

*Note: While the reference uses the isomer 4-ethyl-1-octene, the principle of catalytic hydrogenation applies directly to 4-ethyl-3-octene to yield the same saturated product.

Role as a Model Compound in Mechanistic Studies and Catalyst Development

The specific structure of 4-ethyl-3-octene and its isomers makes them useful as model compounds for probing the intricate details of chemical reactions (mechanistic studies) and for testing the performance of new catalysts.

In research focused on the co-oligomerization of ethylene (B1197577) and α-olefins using chromium-based catalysts, the identification of specific product isomers provides crucial evidence for the reaction mechanism. uoa.gr In one such study, while not the primary product, the formation of 4-ethyl-1-octene , an isomer of 4-ethyl-3-octene, was observed. uoa.gr The detection of 4-ethyl-1-octene alongside other branched C10 olefins helped to support a proposed reaction pathway involving metallacyclic intermediates. uoa.gr By analyzing the distribution of these isomers, researchers can gain insight into how the catalyst assembles smaller olefin units into larger, more complex molecules. uoa.gr

Furthermore, the general class of octenes is frequently used to study reaction mechanisms like alkene isomerization, which is the process of moving the double bond to a different position within the molecule. wisc.edu These studies are vital for developing more efficient and selective catalysts for producing valuable chemical feedstocks.

Table 2: C10 Olefin Isomers Identified in a Mechanistic Study of Ethylene/1-Hexene (B165129) Co-oligomerization

| Retention Time (min) | Identified C10 Isomer |

|---|---|

| 36.98 | 3-Propyl-1-heptene |

| 37.19 | 4-Ethyl-1-octene |

| 37.38 | 5-Methyl-1-nonene |

| 37.75 | 2-Butyl-1-hexene |

| 37.78 - 38.07 | Linear C10 olefins (Decenes) |

Source: Adapted from mechanistic studies on chromium-PNP complexes. uoa.gr

Potential as a Building Block for Advanced Polymeric Materials (e.g., as a Comonomer in Olefin Polymerization Research)

In the field of materials science, there is significant potential for 4-ethyl-3-octene to be used as a building block for advanced polymers. Specifically, it could act as a comonomer in olefin polymerization.

The production of linear low-density polyethylene (B3416737) (LLDPE) involves the copolymerization of ethylene with an α-olefin comonomer, such as 1-butene, 1-hexene, or 1-octene (B94956). core.ac.ukpffc-online.comchemrj.org The incorporation of these comonomers introduces short-chain branches onto the main polyethylene backbone. These branches disrupt the regular packing of the polymer chains, which leads to a decrease in crystallinity and density. researchgate.netnih.gov This modification results in polymers with enhanced flexibility, toughness, and tear strength compared to high-density polyethylene (HDPE). pffc-online.comnepjol.info

While specific studies detailing the use of 4-ethyl-3-octene are not prevalent, research on its isomer, 1-octene, provides a strong model for its potential behavior. The inclusion of 1-octene as a comonomer has been shown to increase catalytic activity in some systems and significantly alter the final properties of the polymer, such as molecular weight and melting temperature. nih.gov Given its branched C8 structure, 4-ethyl-3-octene could offer a unique way to control the architecture and properties of polyethylene, potentially leading to new materials with tailored performance characteristics. Recent studies have also begun to explore the influence of branched comonomers on LLDPE properties, suggesting this is an area of growing interest. jku.at

Table 3: Example Effect of 1-Octene Comonomer on Ethylene Copolymerization

| Comonomer | Comonomer Feed (mL) | Activity (g polymer / (mmol Ti·h)) | Molecular Weight (Mw g/mol ) | Melting Temp (°C) |

|---|---|---|---|---|

| 1-Hexene | 20 | 280.9 | 20.3 x 10⁴ | 120.3 |

| 1-Octene | 20 | 250.7 | 18.2 x 10⁴ | 120.5 |

Source: Data adapted from a study on ethylene/α-olefin copolymerization using a Ti-FI catalyst, illustrating the typical influence of a comonomer on polymer properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.